molecular formula C18H22Br2N4O2 B5226082 2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one

2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one

Cat. No.: B5226082
M. Wt: 486.2 g/mol
InChI Key: ATYHFBLVGYCXTC-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one is a synthetic organic compound with a complex structure It features a pyrazolone core substituted with a dibromophenyl group, a methyl group, and a morpholinylpropyliminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolone core, followed by the introduction of the dibromophenyl group through electrophilic aromatic substitution. The morpholinylpropyliminomethyl group is then added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one
  • 2-(2,4-difluorophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to unique properties and applications.

Properties

IUPAC Name

2-(2,4-dibromophenyl)-5-methyl-4-(3-morpholin-4-ylpropyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Br2N4O2/c1-13-15(12-21-5-2-6-23-7-9-26-10-8-23)18(25)24(22-13)17-4-3-14(19)11-16(17)20/h3-4,11-12,22H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYHFBLVGYCXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Br)Br)C=NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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